Z-Selectivity for Alkyl Aldehydes vs. Dibenzyl Analog (2a) That Favors Aromatic Aldehydes: Direct Head-to-Head Comparison within the Same Study
In a systematic evaluation of five diphenylphosphonoacetamide HWE reagents against a panel of aldehydes, the Weinreb-type reagent 2c (R = Me, R' = OMe, i.e., the target compound) was only effective for the alkyl aldehyde 3-phenylpropionaldehyde, achieving a Z:E ratio of 83:17. In contrast, the dibenzyl analog 2a (R = CH2Ph, R' = CH2Ph) was highly Z-selective for aromatic aldehydes (benzaldehyde, up to 95:5 Z:E) but ineffective for alkyl substrates. Reagent 2b (R = CH2Ph, R' = H) showed moderate selectivity for both benzaldehyde (85:15) and 3-phenylpropionaldehyde (87:13) [1].
| Evidence Dimension | Z/E stereoselectivity ratio by substrate aldehyde class |
|---|---|
| Target Compound Data | Z:E = 83:17 (with 3-phenylpropionaldehyde, alkyl aldehyde); ineffective with benzaldehyde (aromatic aldehyde) |
| Comparator Or Baseline | Comparator 2a (dibenzyl): Z:E = 95:5 (benzaldehyde, aromatic); Comparator 2b (benzyl/H): Z:E = 85:15 (benzaldehyde), 87:13 (3-phenylpropionaldehyde); Comparator 2d (diphenyl): lower selectivity than 2a; Comparator 2e (pyrrolidine): lower selectivity than 2a |
| Quantified Difference | Target 2c is the only reagent in the set that provides Z-selectivity specifically for alkyl aldehydes (83:17), whereas 2a provides up to 95:5 for aromatic aldehydes; 2b provides intermediate selectivity for both substrate classes (85:15 to 87:13). |
| Conditions | HWE reaction with various aldehydes; NaH as base; identical experimental protocol across all five reagents in Kojima et al., Heteroatom Chemistry 2004 |
Why This Matters
A scientific user targeting Z-α,β-unsaturated Weinreb amides from alkyl aldehydes must select reagent 2c; choosing 2a would fail entirely for alkyl substrates, and 2b would give a different selectivity profile (87:13 vs 83:17).
- [1] Kojima, S.; Hidaka, T.; Ohba, Y. Synthesis of β-monosubstituted α,β-unsaturated amides with Z-selectivity using diphenylphosphonoacetamides. Heteroatom Chemistry 2004, 15(7), 515–523. DOI: 10.1002/hc.20054 View Source
